1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone
Overview
Description
Scientific Research Applications
Antibacterial Activity
Research on related compounds like 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile shows they have been used as substrates for synthesizing new cyanopyridine derivatives with significant antibacterial activity against a range of aerobic and anaerobic bacteria. Minimal inhibitory concentration values of these compounds ranged from 6.2 to 100 µg/mL, indicating their potential in antimicrobial applications (Bogdanowicz et al., 2013).
Catalyst Development
Palladium complexes involving (imino)pyridine ligands have been developed for applications in catalysis, specifically in ethylene dimerization. These complexes have exhibited high catalytic activities, demonstrating the potential of pyridine derivatives in developing selective catalysts for industrial processes (Nyamato et al., 2015).
Formation of Pyridylcarbene
Studies on bromo-substituted pyridines have shown their ability to form pyridylcarbene intermediates, which are essential in organic synthesis. This process involves the formation of various pyridine derivatives, highlighting the versatility of pyridine-based compounds in synthetic chemistry (Abarca et al., 2006).
Synthesis of Aminopyrroles
Research into the synthesis of aminopyrroles using trifluoromethyl-containing building blocks, including pyridine derivatives, has been conducted. These synthesized compounds have potential applications in medicinal chemistry and drug development (Khlebnikov et al., 2018).
properties
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-9-13(17)16-6-5-10(8-16)7-11-3-2-4-12(14)15-11/h2-4,10H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPQOXOZIAOBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)-2-methoxyethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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